3-Oxocyclopentanecarboxylic acid 3-Oxocyclopentanecarboxylic acid 3-Oxo-1-cyclopentanecarboxylic acid, also known as 3-oxocyclopentanecarboxylic acid, is a keto acid derivative. It undergoes Curtius rearrangement with diphenyl phosphoryl azide and triethylamine in tert-butanol to form the corresponding boc-protected 1-(3-oxo)urea derivative.
3-oxocyclopentanecarboxylic acid is an alicyclic ketone that is oxocyclopentanone substituted at position 3 by a carboxy group. It is a 4-oxo monocarboxylic acid and an alicyclic ketone. It is a conjugate acid of a 3-oxocyclopentanecarboxylate.
Brand Name: Vulcanchem
CAS No.: 98-78-2
VCID: VC21260467
InChI: InChI=1S/C6H8O3/c7-5-2-1-4(3-5)6(8)9/h4H,1-3H2,(H,8,9)
SMILES: C1CC(=O)CC1C(=O)O
Molecular Formula: C6H8O3
Molecular Weight: 128.13 g/mol

3-Oxocyclopentanecarboxylic acid

CAS No.: 98-78-2

Cat. No.: VC21260467

Molecular Formula: C6H8O3

Molecular Weight: 128.13 g/mol

* For research use only. Not for human or veterinary use.

3-Oxocyclopentanecarboxylic acid - 98-78-2

Specification

CAS No. 98-78-2
Molecular Formula C6H8O3
Molecular Weight 128.13 g/mol
IUPAC Name 3-oxocyclopentane-1-carboxylic acid
Standard InChI InChI=1S/C6H8O3/c7-5-2-1-4(3-5)6(8)9/h4H,1-3H2,(H,8,9)
Standard InChI Key RDSNBKRWKBMPOP-UHFFFAOYSA-N
SMILES C1CC(=O)CC1C(=O)O
Canonical SMILES C1CC(=O)CC1C(=O)O

Introduction

Chemical Identity and Basic Properties

Nomenclature and Identification

3-Oxocyclopentanecarboxylic acid is identified by the CAS Registry Number 98-78-2, serving as its unique chemical identifier in scientific literature and databases . This compound is known by several synonyms including 3-oxocyclopentane-1-carboxylic acid, 3-ketocyclopentanecarboxylic acid, and cyclopentanecarboxylic acid 3-oxo . The IUPAC name for this compound is 3-oxocyclopentane-1-carboxylic acid, which systematically describes its core cyclopentane structure with carbonyl and carboxylic acid functional groups . In chemical databases, it is additionally referenced by its MDL number MFCD01320173 and has a PubChem CID of 227798, facilitating its identification across different chemical resources .

The molecular structure can be represented by the SMILES notation O=C1CCC(C(=O)O)C1, which encodes the arrangement of atoms and bonds in the molecule . For more standardized computational representation, the compound is associated with the InChIKey RDSNBKRWKBMPOP-UHFFFAOYSA-N, allowing for unambiguous identification in chemical databases and literature searches . The ChEBI identifier CHEBI:71213 links this compound to the Chemical Entities of Biological Interest database, indicating its relevance to biochemical research .

Physical Properties

3-Oxocyclopentanecarboxylic acid presents as a white to almost white solid that can range from a powdery to crystalline form at room temperature . The melting point of this compound has been reported between 59-62°C in literature, though commercial products often specify a slightly higher and narrower range of 62.0-66.0°C, suggesting variance based on purity levels . The compound exhibits a high boiling point of approximately 150°C at a reduced pressure of 1.5 mmHg, indicating its relatively low volatility under normal conditions .

The density of 3-oxocyclopentanecarboxylic acid is predicted to be 1.314±0.06 g/cm³, typical for organic carboxylic acids of similar molecular weight . Its predicted pKa value of 4.62±0.20 classifies it as a moderately weak acid, comparable to other carboxylic acids . This acidity constant is important for understanding its behavior in solution and potential applications in synthesis where pH-dependent reactions are involved. The compound's physical state remains solid at standard laboratory conditions (20°C), and it is recommended to be stored at room temperature, preferably in an inert atmosphere to prevent potential oxidation .

PropertyValueReference
Molecular FormulaC6H8O3
Molecular Weight128.13 g/mol
Physical State (20°C)Solid
Melting Point59-62°C (literature), 62.0-66.0°C (commercial)
Boiling Point150°C at 1.5 mmHg
Density1.314±0.06 g/cm³ (Predicted)
pKa4.62±0.20 (Predicted)
AppearanceWhite to almost white powder to crystal

Stereochemistry and Isomeric Forms

Structural Features

3-Oxocyclopentanecarboxylic acid contains a chiral center at the carbon atom bearing the carboxylic acid group, leading to the existence of enantiomers . The cyclopentane ring structure creates a conformationally constrained molecule where the carbonyl and carboxylic acid groups maintain a specific spatial relationship to each other . This structural arrangement affects the compound's reactivity and potential applications in stereoselective synthesis, as the relative positions of these functional groups can influence their interactions with other reactants or catalysts . The presence of both ketone and carboxylic acid functional groups in the molecule creates opportunities for diverse chemical transformations, making it a versatile building block in organic synthesis .

Stereoisomers

The (S)-3-oxocyclopentanecarboxylic acid represents a specific enantiomer with the CAS Registry Number 71830-06-3 . This stereoisomer is characterized by a melting point of 64-65°C, slightly higher than the racemic mixture, which is typical for pure enantiomers compared to their racemic counterparts . The (S)-enantiomer maintains the same molecular formula C6H8O3 and molecular weight of 128.13 g/mol as the racemic compound .

Stereochemically pure forms of this compound are particularly valuable in pharmaceutical research and asymmetric synthesis, where the biological activity of compounds often depends on their absolute configuration . The commercial availability of the (S)-enantiomer, albeit at significantly higher prices than the racemic mixture, indicates its importance in specialized applications requiring stereochemical purity . For example, stereospecific building blocks may be required in the synthesis of certain pharmaceutical compounds where only one enantiomer exhibits the desired biological activity .

IsomerCAS NumberMelting PointCommercial Availability
Racemic Mixture98-78-259-62°CWidely available
(S)-Enantiomer71830-06-364-65°CLimited availability at premium pricing

Synthesis and Production

SupplierProduct NumberPurityPackage SizePrice (Updated 2024-2025)
Sigma-Aldrich55048597%1g$59.60
Sigma-Aldrich55048597%5g$680.00
TCI ChemicalO0416>98.0% (GC)(T)1g€97.00 / $121.00
Alfa AesarH6041497%1g$118.65
TRCO857510-250mg$45.00

Chemical Reactivity and Applications

Reactivity Profile

3-Oxocyclopentanecarboxylic acid exhibits reactivity characteristic of both ketones and carboxylic acids, making it a bifunctional compound with diverse chemical behavior . The carboxylic acid group can undergo typical reactions including esterification, amide formation, and reduction to alcohols . Meanwhile, the ketone functionality at the 3-position can participate in reactions such as reduction, condensation with amines, and aldol-type reactions . This dual functionality makes the compound particularly valuable in synthesis where sequential or selective transformations of these groups may be required .

The acid has a pKa of approximately 4.62, making it slightly more acidic than typical aliphatic carboxylic acids due to the electron-withdrawing effect of the carbonyl group in the cyclopentane ring . This acidity allows for facile salt formation with bases, which can improve water solubility or enable particular reaction conditions requiring the carboxylate form . The ketone group, being relatively unhindered, can be expected to exhibit typical carbonyl reactivity, including nucleophilic addition reactions and potential enolization under basic conditions .

Safety AspectDetailsReference
GHS SymbolGHS07
Signal WordWarning
Hazard StatementsH315, H319, H335 (Racemic)
H302, H315, H319, H335 (S-enantiomer)
Precautionary StatementsP261, P280a, P304+P340, P305+P351+P338, P405, P501a
Storage RecommendationsRoom temperature, inert atmosphere, cool dark place <15°C
WGK Germany Rating3 (high hazard to water)
Product FormSupplierPackage SizePrice (USD/EUR)Price per Gram
Racemic (97%)Sigma-Aldrich1g$59.60$59.60
Racemic (97%)Sigma-Aldrich5g$680.00$136.00
Racemic (>98%)TCI Chemical1g€97.00/$121.00€97.00/$121.00
Racemic (97%)Alfa Aesar1g$118.65$118.65
RacemicTRC250mg$45.00$180.00
(S)-EnantiomerTRC50mg$65.00$1,300.00
(S)-EnantiomerTRC100mg$90.00$900.00
(S)-EnantiomerMatrix Scientific1g$1,073.00$1,073.00

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator